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Zirconium titanium oxide

Microwave dielectrics Dielectric resonators Temperature-compensating ceramics

Zirconium titanium oxide (ZrTiO₄), also referred to as zirconium titanate, is a binary mixed-metal oxide ceramic crystallizing in an orthorhombic α-PbO₂-type structure at ambient conditions. It occupies a distinct phase space between its parent oxides TiO₂ and ZrO₂, with a stoichiometric 1:1 Zr:Ti ratio that confers property combinations not achievable by simple physical mixtures of the two end members.

Molecular Formula O4TiZr
Molecular Weight 203.09 g/mol
Cat. No. B8203449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium titanium oxide
Molecular FormulaO4TiZr
Molecular Weight203.09 g/mol
Structural Identifiers
SMILESO=[Ti]=O.O=[Zr]=O
InChIInChI=1S/4O.Ti.Zr
InChIKeyOMAUARAZTRBOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Titanium Oxide (ZrTiO4) Procurement Guide: Technical Baseline and Comparator Landscape


Zirconium titanium oxide (ZrTiO₄), also referred to as zirconium titanate, is a binary mixed-metal oxide ceramic crystallizing in an orthorhombic α-PbO₂-type structure at ambient conditions [1]. It occupies a distinct phase space between its parent oxides TiO₂ and ZrO₂, with a stoichiometric 1:1 Zr:Ti ratio that confers property combinations not achievable by simple physical mixtures of the two end members [2]. ZrTiO₄ is characterized by a dielectric permittivity (εr) of approximately 38–40 with a low temperature coefficient of capacitance (TCC ≈ ±20 ppm °C⁻¹) and low dielectric loss (tanδ ≈ 10⁻⁴), making it a candidate for microwave dielectric components [3]. Its band gap of approximately 3.65 eV positions it between TiO₂ (≈3.2 eV) and ZrO₂ (≈5.0 eV) [4]. Unlike many perovskite dielectrics, amorphous ZrTiO₄ thin films remain structurally stable up to approximately 800 °C before crystallization, a property exploited in semiconductor barrier-layer applications [5]. This guide compares ZrTiO₄ against its closest functional analogs—TiO₂, ZrO₂, Sn-modified zirconium titanate (Zr₀.₈Sn₀.₂TiO₄), BaTiO₃, YSZ, and SiO₂—across dielectrics, catalysis, photocatalysis, and thermal applications to enable evidence-based procurement decisions.

Why Generic Substitution of ZrTiO4 with TiO₂, ZrO₂, or Simple Mixtures Fails: A Quantitative Justification


ZrTiO₄ is not a mere physical blend of TiO₂ and ZrO₂; it is a distinct crystallographic phase with an orthorhombic α-PbO₂-type structure in which Zr⁴⁺ and Ti⁴⁺ cations are randomly distributed in octahedral coordination [1]. This unique ordering produces property profiles that differ substantially from either parent oxide or from equimolar physical mixtures. For instance, the dielectric permittivity of ZrTiO₄ (εr ≈ 38–40) significantly exceeds that of TiO₂ (εr ≈ 80–100 along certain axes but lower in polycrystalline form) and ZrO₂ (εr ≈ 20–25), yet its temperature coefficient of capacitance (TCC ≈ ±20 ppm °C⁻¹) is approximately an order of magnitude lower than that of BaTiO₃-based formulations, which can exceed 1000 ppm °C⁻¹ [2]. In photocatalysis, ZrTiO₄ exhibits substantially lower photoactivity than TiO₂ (anatase) for isopropanol oxidation, meaning that procurement of ZrTiO₄ as a photocatalyst without heterojunction engineering would be a poor substitute for TiO₂-based photocatalysts [3]. Conversely, for low-temperature reverse water-gas shift (RWGS) catalysis under an electric field, Ru/ZrTiO₄ delivers CO selectivity exceeding 90% at temperatures below 473 K—a performance profile that Ru/TiO₂ or Ru/Al₂O₃ cannot replicate under identical conditions [4]. These divergent behaviors across different functional domains demonstrate that each application imposes its own set of property requirements, and selecting the wrong compound—or assuming interchangeability—leads to suboptimal or even non-functional outcomes.

ZrTiO4 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Dielectric Permittivity and Temperature Stability of ZrTiO₄ vs. Sn-Modified Zirconium Titanate (Zr₀.₈Sn₀.₂TiO₄)

ZrTiO₄ exhibits a dielectric permittivity εr ≈ 38–40 with a temperature coefficient of capacitance TCC = ±20 ppm °C⁻¹ and dielectric loss tanδ ≈ 10⁻⁴, as confirmed by MO-CVD thin-film characterization [1]. In contrast, the tin-modified variant Zr₀.₈Sn₀.₂TiO₄ achieves a near-zero temperature coefficient (TCC = 0 ppm °C⁻¹) with comparable permittivity (εr ∼ 38) and loss (tanδ ≈ 10⁻⁴) when deposited by pulsed laser deposition [2]. This means ZrTiO₄ provides a 20 ppm °C⁻¹ temperature drift, whereas the Sn-doped analog provides essentially zero drift, making the latter the preferred choice for frequency-stable microwave resonator applications. However, ZrTiO₄ avoids the added materials cost and processing complexity associated with Sn incorporation, and its TCC of ±20 ppm °C⁻¹ remains an order of magnitude superior to BaTiO₃-based formulations that can exceed TCC values of 1000 ppm °C⁻¹ [3].

Microwave dielectrics Dielectric resonators Temperature-compensating ceramics

Photocatalytic Activity of ZrTiO₄ vs. Parent Oxides TiO₂ and ZrO₂ for Isopropanol Oxidation

In a direct comparative study using isopropanol oxidation to acetone as a test reaction, orthorhombic ZrTiO₄ synthesized at 700 °C with a surface area of 39.5 m² g⁻¹ and band gap of 3.33 eV was found to be much less photoactive than TiO₂ (Degussa P25) and also less active than ZrO₂ (Degussa) [1]. The study measured acetone production rate per surface unit and quantum yield, and attributed the lower activity of ZrTiO₄ to a more limited capacity for photoadsorption/photodesorption of oxygen and higher electron–hole recombination rates compared to the parent oxides [2]. Notably, the surface area of ZrTiO₄ (39.5 m² g⁻¹) was comparable to that of the reference TiO₂ and ZrO₂ samples, ruling out surface area as a confounding variable [1].

Photocatalysis Isopropanol oxidation Quantum yield

Band Gap and Conduction Band Edge Position of ZrTiO₄ vs. TiO₂: Implications for Photocatalytic and Photoelectrochemical Selection

Polycrystalline ZrTiO₄ prepared via sol–gel chemistry exhibits a band gap of 3.65 eV, which is approximately 0.45 eV wider than that of anatase TiO₂ (≈3.2 eV) [1]. DFT+U calculations yield a band gap of 3.60 eV for pristine ZrTiO₄, in excellent agreement with the experimental value [2]. Critically, the conduction band potential of ZrTiO₄ is more negative by approximately 0.20 eV compared to TiO₂, as determined by combined EPR and computational analysis [1]. This 0.20 eV shift in the conduction band edge provides a greater thermodynamic driving force for reduction reactions, making ZrTiO₄ of potential interest for photocatalytic CO₂ reduction and related reduction half-reactions where TiO₂ may be thermodynamically limited [1].

Band gap engineering Photoelectrochemistry DFT calculations

Low-Temperature RWGS Catalytic Performance of Ru/ZrTiO₄ vs. Conventional Ru Catalysts with and without Electric Field

Highly dispersed Ru nanoparticles (≈2.37 nm) supported on ZrTiO₄ exhibit exceptional reverse water-gas shift (RWGS) performance when a direct-current electric field is applied. At a catalyst-bed temperature of 511 K, the colloidal Ru/ZrTiO₄ catalyst achieved a CO₂ conversion of 11.2% with a CO selectivity of 95.9%, whereas an impregnated Ru/ZrTiO₄ catalyst with larger Ru particles (7.97 nm) showed only 24.7% CO selectivity at a similar conversion of 9.7% [1]. Without the electric field, no activity was observed at 423 K, demonstrating that the combination of the ZrTiO₄ support and the electric field enables RWGS at temperatures approximately 250–350 K lower than conventional thermal catalysis, which typically requires >700 K for comparable conversion [1]. The apparent activation energy with the electric field was determined to be 6.74 kJ mol⁻¹, compared to 64.5 kJ mol⁻¹ without the field—a ~90% reduction [1]. This behavior is attributed to surface protonics and redox mechanisms involving lattice oxygen/vacancies on the ZrTiO₄ support [1].

CO₂ hydrogenation Reverse water-gas shift Electric field catalysis

Thermal Expansion Coefficient and Thermal Diffusivity of ZrTiO₄ Nanoceramics vs. YSZ for Thermal Barrier Coating Applications

ZrTiO₄ nanoceramics sintered at 1200 °C for 5 hours exhibit a coefficient of thermal expansion (CTE) in the range of (3.45–7.38) × 10⁻⁶ K⁻¹ over the temperature range of 25–800 °C, as measured by thermomechanical analysis [1]. The thermal diffusivity (α) ranges from 0.138 to 0.187 mm² s⁻¹, and the thermal conductivity (λ) ranges from 5.446 to 11.512 W m⁻¹ K⁻¹ [1]. For comparison, the industry-standard thermal barrier coating material, yttria-stabilized zirconia (8YSZ), exhibits a CTE of approximately (10–11) × 10⁻⁶ K⁻¹ and a thermal conductivity of ~2.0–2.5 W m⁻¹ K⁻¹ [2]. This means ZrTiO₄ has a CTE approximately 2–3× lower than YSZ, which may reduce thermal expansion mismatch stresses when deposited on low-CTE substrates such as Si or certain Ni-based superalloys, but its thermal conductivity is roughly 2–5× higher, making it less insulating than YSZ for pure thermal barrier functions [1], [2].

Thermal barrier coatings Thermal expansion Laser flash analysis

Amorphous Phase Stability and Crystallization Temperature of ZrTiO₄ Barrier Layers vs. TiO₂ and ZrO₂ for Semiconductor Device Integration

Amorphous ZrTiO₄ thin films deposited by a sol-gel process remain amorphous up to approximately 800 °C before crystallizing, which is substantially higher than the crystallization temperatures of amorphous TiO₂ and ZrO₂ barrier layers, both of which crystallize at approximately 500 °C [1]. This ~300 °C advantage in amorphous phase stability is critical for semiconductor device integration, where subsequent processing steps for perovskite ferroelectrics (e.g., PZT or PLZT crystallization at 500–700 °C) would cause TiO₂ or ZrO₂ barrier layers to crystallize prematurely, inducing detrimental volume changes and interfacial stress [1]. The amorphous ZrTiO₄ layer exhibits a dielectric constant of approximately 40 and provides excellent high-frequency characteristics up to about 100 GHz, while also serving as an effective diffusion barrier against lead migration from PZT/PLZT ferroelectrics into underlying SiO₂ or Si₃N₄ dielectrics [1].

Semiconductor barrier layers Ferroelectric memory Sol-gel dielectrics

ZrTiO4 Best Research and Industrial Application Scenarios: Evidence-Backed Use Cases for Procurement and R&D


Microwave Dielectric Resonators and Temperature-Stable Capacitors

ZrTiO₄ with εr ≈ 38–40 and TCC = ±20 ppm °C⁻¹ is suitable for microwave dielectric components where moderate temperature stability is acceptable and cost constraints preclude Sn-doped ZST (which achieves TCC = 0 ppm °C⁻¹ at εr ∼ 38) [1]. For applications demanding ultra-low frequency drift (e.g., narrow-band filters, precision oscillators), procurement should specify Zr₀.₈Sn₀.₂TiO₄ instead. ZrTiO₄'s dielectric loss of tanδ ≈ 10⁻⁴ at microwave frequencies is competitive with the best-in-class microwave ceramics [1], [2].

Semiconductor Dielectric Barrier Layers for Ferroelectric Non-Volatile Memory (FeRAM) Devices

Amorphous ZrTiO₄ is the preferred dielectric barrier layer between PZT/PLZT ferroelectric capacitors and underlying SiO₂/Si₃N₄ dielectrics in integrated circuit fabrication, owing to its crystallization temperature of ~800 °C—approximately 300 °C above that of TiO₂ or ZrO₂ barrier layers [3]. This ensures the barrier layer remains amorphous during ferroelectric crystallization anneals at 500–700 °C, preventing interfacial stress, lead diffusion, and device failure [3].

Low-Temperature Reverse Water-Gas Shift (RWGS) Catalysis with Electric Field Promotion

Highly dispersed Ru nanoparticles (~2 nm) on ZrTiO₄ supports enable selective RWGS at temperatures as low as 423–511 K under a DC electric field, achieving CO selectivity of 95.9% at 11.2% CO₂ conversion with an apparent activation energy of only 6.74 kJ mol⁻¹ [4]. This performance profile is not achievable with Ru/Al₂O₃ or Ru/TiO₂ under identical low-temperature, electric-field-promoted conditions, making Ru/ZrTiO₄ the catalyst system of choice for electrified CO₂ valorization processes [4].

ZrTiO₄-Containing Heterojunction Photocatalysts for Pharmaceutical Pollutant Degradation

While pristine ZrTiO₄ is intrinsically less photoactive than TiO₂ for simple oxidation reactions [5], oxygen-vacancy-modified ZrTiO₄₋ₓ integrated into S-scheme heterojunctions (e.g., AgI/ZrTiO₄₋ₓ) achieves a norfloxacin degradation rate constant of 0.01419 min⁻¹, which is 43.35× higher than AgI alone and 7.93× higher than ZrTiO₄₋ₓ alone, and far superior to commercial TiO₂ and ZrO₂ [6]. Procurement of ZrTiO₄ for photocatalytic environmental remediation should therefore target heterojunction-engineered formulations rather than pristine material.

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